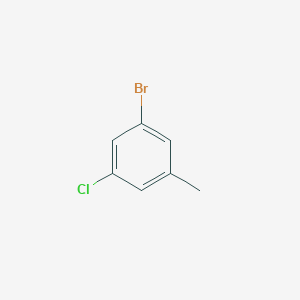
3-Bromo-5-chlorotoluene
Descripción general
Descripción
Synthesis Analysis The synthesis of halogenated toluenes like 3-bromo-5-chlorotoluene typically involves halogenation reactions where both bromine and chlorine are introduced into the toluene molecule. Although direct synthesis specific to 3-bromo-5-chlorotoluene is not detailed in the available literature, similar compounds such as 4-bromo-2-chlorotoluene are synthesized from nitrotoluenes by reduction and subsequent diazotization followed by a Sandmeyer reaction, achieving yields up to 68% (Xue Xu, 2006).
Molecular Structure Analysis Molecular structure and vibrational spectroscopy of halogenated toluenes have been extensively studied, providing insights into their geometric structures, vibrational frequencies, and electronic properties. For instance, studies on 2-bromo-4-chlorotoluene utilize density functional theory (DFT) methods to predict geometrical structures and vibrational frequencies, illustrating the influence of halogen atoms on the molecular geometry and its vibrational modes (C. Arunagiri et al., 2011).
Chemical Reactions and Properties Halogenated toluenes participate in various chemical reactions, including free radical reactions where halogens add to double bonds, forming adducts. These reactions are influenced by factors such as the radical-addition and chain-transfer steps, indicating the reactive nature of these compounds under certain conditions (D. Adams & D. I. Davies, 1980).
Aplicaciones Científicas De Investigación
- Specific Scientific Field: Infectious Disease Research .
- Summary of the Application: 3-Bromo-5-chlorotoluene is used as a chemical and analytical standard in the research of infectious diseases. It is particularly used in the study of antivirals and antiretrovirals, specifically anti-HIV agents .
-
Chemical and Analytical Standard: 3-Bromo-5-chlorotoluene is often used as a chemical and analytical standard . This involves its use in calibration standards, control samples, and for method validation .
-
Synthesis of Other Compounds: 3-Bromo-5-chlorotoluene can be used in the synthesis of other compounds . For example, it can be used in the preparation of 4-chloro-2-methylbenzophenone .
-
Chemical and Analytical Standard: 3-Bromo-5-chlorotoluene is often used as a chemical and analytical standard . This involves its use in calibration standards, control samples, and for method validation .
-
Synthesis of Other Compounds: 3-Bromo-5-chlorotoluene can be used in the synthesis of other compounds . For example, it can be used in the preparation of 4-chloro-2-methylbenzophenone .
Safety And Hazards
3-Bromo-5-chlorotoluene may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propiedades
IUPAC Name |
1-bromo-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIKDGJWRMHTJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444715 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorotoluene | |
CAS RN |
329944-72-1 | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

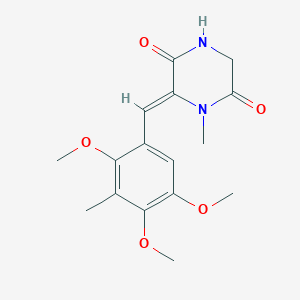
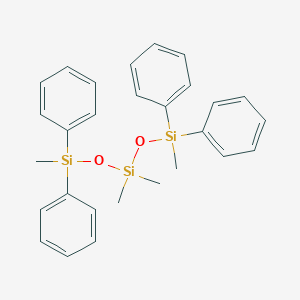
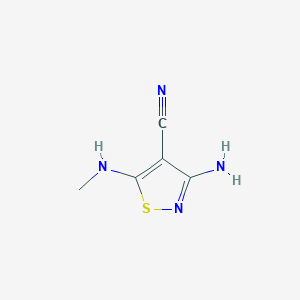
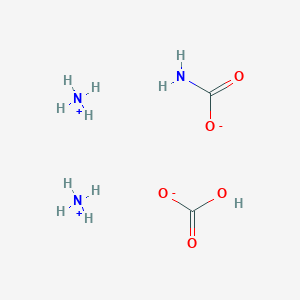
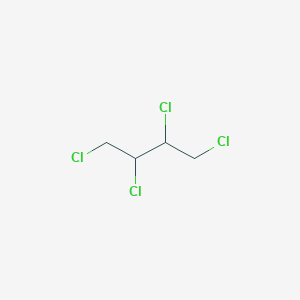
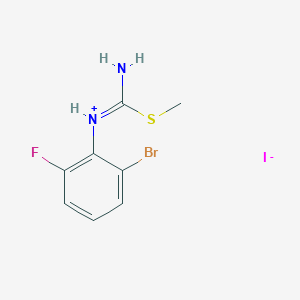
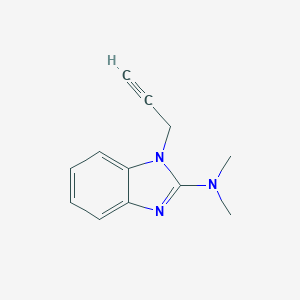
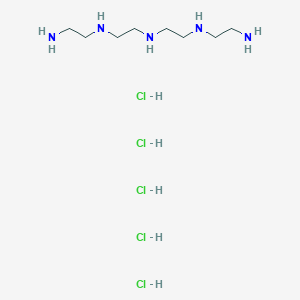
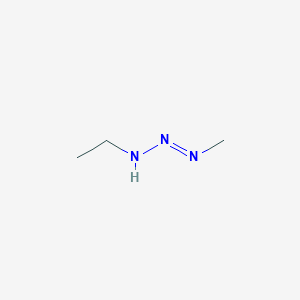
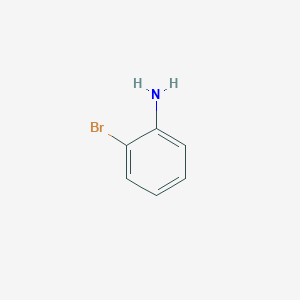
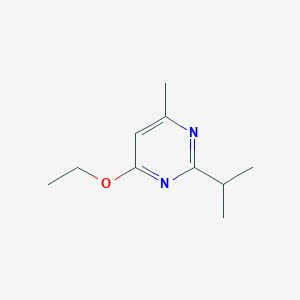
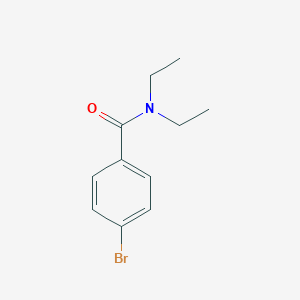
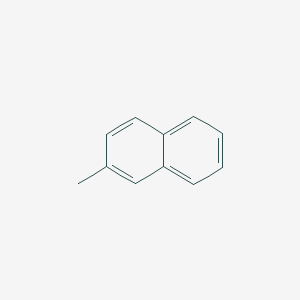
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)